2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 691868-64-1) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₁H₁₀N₄S and a molecular weight of 230.29 g/mol . Structurally, it features a methyl group at position 2 and a 3-thienyl substituent at position 6 of the pyrazolo[1,5-a]pyrimidine scaffold.
Properties
IUPAC Name |
2-methyl-6-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-7-4-10-13-5-9(8-2-3-16-6-8)11(12)15(10)14-7/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXKFAQMIRFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of a three-component reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . The reaction conditions often involve moderate temperatures and the use of organic solvents such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine, exhibit significant biological activities. Here are some key areas of interest:
Antimycobacterial Activity
Studies have shown that compounds in this class can inhibit mycobacterial ATP synthase, making them potential candidates for treating tuberculosis caused by Mycobacterium tuberculosis (M.tb). For instance, structure–activity relationship studies have identified effective analogues that demonstrate potent in vitro growth inhibition of M.tb .
Anticancer Properties
Preliminary studies suggest that this compound may inhibit tumor cell proliferation, particularly in lung and breast cancer cell lines. In vitro tests have shown significant cytotoxicity with IC50 values indicating effective growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results highlight its potential as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
The structure of 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine suggests possible anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines. This aspect warrants further investigation to explore its therapeutic viability in inflammatory diseases.
Antimicrobial Activity
Some derivatives have demonstrated efficacy against various bacterial strains, indicating a broader antimicrobial potential. The specific mechanisms of action remain an area for further research but suggest promising applications in treating infections.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its photophysical properties allow it to act as a fluorescent probe, enabling the study of intracellular processes and molecular interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substituent variations at positions 2, 3, 5, 6, and 7 significantly altering biological activity and physicochemical properties. Key analogues include:
2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Substituents: 2-Me, 5-Me, 6-Ph.
- Molecular weight: 238.29 g/mol.
- Differs from the target compound by replacing the 3-thienyl group with a phenyl ring at position 6, which may enhance hydrophobicity and π-π stacking interactions .
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (32)
- Substituents: 3-(4-F-Ph), 5-(4-F-Ph), 7-NH-(pyridin-2-ylmethyl).
- Molecular weight: 426.17 g/mol.
- Exhibits anti-mycobacterial activity (MIC = 0.12 µM against M. tuberculosis), attributed to the 4-fluorophenyl groups and pyridylmethylamine moiety .
3-Nitro-6-(1H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine (2h) Substituents: 3-NO₂, 6-tetrazolyl. Molecular weight: 247.20 g/mol. Acts as a CK2 inhibitor, where the tetrazolyl group enhances hydrogen bonding and nitro substituents modulate electron density .
5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (153)
- Substituents: 5-Biphenyl, 3-Br, 7-NH-(pyridin-3-ylmethyl).
- Molecular weight: 456.08 g/mol.
- The bulky biphenyl group may improve target selectivity but reduce solubility .
3-(4-Fluorophenyl)-5,6-dimethyl-N-(1-(pyridin-2-yl)ethyl)pyrazolo[1,5-a]pyrimidin-7-amine (10a)
- Substituents: 3-(4-F-Ph), 5,6-diMe, 7-NH-(pyridin-2-ylethyl).
- Molecular weight: 348.0 g/mol.
- Designed for anti-Wolbachia activity, with fluorophenyl and pyridylethyl groups enhancing membrane penetration .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3-thienyl group in the target compound introduces moderate lipophilicity (logP ≈ 2.5–3.0), intermediate between phenyl (logP ~2.8–3.5) and tetrazolyl (logP ~1.5–2.0) analogues .
- Metabolic Stability : Pyridylmethylamine substituents at position 7 (e.g., compound 32 ) improve microsomal stability by reducing oxidative metabolism . The target compound’s unsubstituted amine at position 7 may require further optimization for pharmacokinetic robustness.
- Solubility : Sulfonyl or tetrazolyl groups (e.g., compound 2h ) enhance aqueous solubility compared to thienyl or phenyl derivatives .
Biological Activity
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 691868-64-1) is a heterocyclic compound with a fused ring structure comprising pyrazole and pyrimidine moieties. This compound has garnered attention due to its potential biological activities, particularly in the realms of oncology and infectious disease treatment.
- Molecular Formula : C₁₁H₁₀N₄S
- Molar Mass : 230.29 g/mol
Biological Activity Overview
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine has demonstrated various biological activities, including:
- Antiproliferative Activity : Significant effects against cancer cell lines such as KM12 (colon cancer) and EKVX (lung cancer), indicating its potential as an anticancer agent.
- Enzymatic Inhibition : The compound has shown potent inhibitory activity against mycobacterial ATP synthase, making it a candidate for treating tuberculosis caused by Mycobacterium tuberculosis (M.tb) .
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:
- Binding Interactions : Studies suggest that the compound binds between the Atp-a and Atp-c subunits of the mycobacterial ATP synthase, inhibiting ATP production .
- Gene Expression Modulation : The compound alters gene expression profiles in treated cells, contributing to its antiproliferative effects.
Research Findings and Case Studies
Recent studies have further elucidated the biological activity of 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine:
Table 1: Antiproliferative Activity Against Various Cell Lines
Case Study: Antimycobacterial Activity
In a study focusing on the inhibition of M.tb, several derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and tested. The most effective compounds exhibited low hERG liability and good metabolic stability in mouse and human liver microsomes, highlighting their potential for further development as anti-tuberculosis drugs .
Table 2: Structure–Activity Relationship (SAR) Insights
| Compound Structure | Activity Level | Notes |
|---|---|---|
| 3-(4-Fluorophenyl)-5-substituted | High | Effective against M.tb |
| 7-(2-Pyridylmethylamine) derivatives | Moderate | Optimal for ATP synthase inhibition |
| Substituted at C-7 with various groups | Variable | Correlates with potency |
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine?
Methodological Answer: The compound can be synthesized via a regioselective three-step, one-pot procedure using ultrasound irradiation. Key steps include:
- Step 1: Preparation of 5-aminopyrazole intermediates (e.g., 5-methyl-4-phenyl-1H-pyrazol-3-amine) via condensation of enaminones with hydrazine hydrate .
- Step 2: Reaction of the aminopyrazole with formylated active proton compounds (e.g., 3-thienylcarboxaldehyde) under aqueous conditions with KHSO₄ as a catalyst. Ultrasound irradiation enhances reaction efficiency by cavitation (localized hot spots up to 5000°C, accelerating bond formation) .
- Step 3: Isolation and purification via slow crystallization (e.g., methanol), confirmed by X-ray crystallography to verify regioselectivity .
Q. Which analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- X-ray crystallography: Resolves regioselectivity ambiguities. For example, compound 7c (analogous structure) was confirmed to have a triclinic crystal system (space group P-1) with lattice parameters a = 8.0198 Å, b = 14.0341 Å, and c = 14.2099 Å .
- NMR spectroscopy: ¹H/¹³C NMR distinguishes substituent positions (e.g., methyl at C2 vs. thienyl at C6).
- Mass spectrometry: Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the 3-thienyl substituent influence biological activity and receptor selectivity?
Methodological Answer: The 3-thienyl group enhances α1-subtype selectivity in benzodiazepine receptors. Key findings:
- SAR Studies: Derivatives with 6-(3-thienyl) groups showed >100-fold selectivity for α1β2γ2 GABAₐ receptors over α2/α3 subtypes. Molecular modeling suggests the thienyl sulfur engages in hydrophobic interactions with Leu132 and Tyr160 in the α1 binding pocket .
- In Vivo Testing: Thienyl-substituted analogs exhibited sedative effects in mice, correlating with α1 subtype affinity .
Q. How can molecular docking guide the design of pyrazolo[1,5-a]pyrimidines targeting CDK2?
Methodological Answer:
- Target Selection: CDK2 (PDB ID: 2R3J) is prioritized due to its role in cell cycle regulation and structural compatibility with pyrazolo[1,5-a]pyrimidines .
- Docking Protocol:
- Use AutoDock Vina or Schrödinger Glide to predict binding poses.
- Key interactions: Hydrogen bonding with Glu81/Lys89 and π-stacking with Phe82.
- Example: 3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine showed a binding energy of -9.916 kcal/mol, comparable to reference ligands .
Q. How to resolve contradictions in regioselectivity during synthesis?
Methodological Answer:
- Contradiction: Competing pathways (e.g., C5 vs. C7 amination) may lead to mixed products.
- Resolution:
Key Methodological Insights
- Synthetic Yield Optimization: Ultrasound irradiation reduces reaction time from hours to minutes (e.g., 30 min vs. 6 h) while improving yields to >80% .
- Handling Data Contradictions: Conflicting biological activity reports (e.g., cytotoxicity vs. efficacy) require orthogonal assays (e.g., hERG liability screening, microsomal stability tests) to prioritize leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
